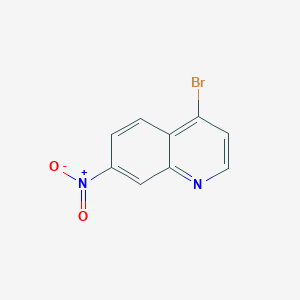

4-Bromo-7-nitroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

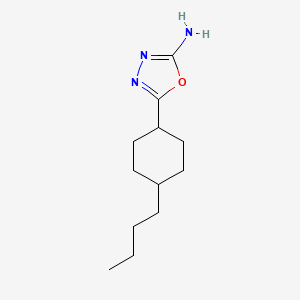

4-Bromo-7-nitroquinoline is a chemical compound that is part of the quinoline family, which is known for its diverse biological activities. The presence of bromine and nitro groups on the quinoline ring system can significantly alter the compound's reactivity and interaction with biological systems. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related quinoline derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors such as anilines or nitroanilines. For instance, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving cyclization and substitution reactions . Similarly, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene using the Skraup reaction, with the highest yield of 54% under optimized conditions . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be functionalized at various positions to yield compounds with different properties. For example, the structure of 6-bromoquinolin-4-ol was confirmed by 1H NMR spectroscopy . The presence of substituents such as bromo and nitro groups can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and potential biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic displacement, reduction, and cyclocondensation, as demonstrated in the solid-phase synthesis of dihydroquinazoline derivatives . The introduction of a bromo group can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis of bromo-iodoquinoline compounds . The reactivity of the nitro group also allows for further chemical transformations, which can be exploited in the synthesis of more complex quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro can affect the compound's acidity, redox potential, and overall stability. The bromo group can enhance the compound's density and boiling point due to its relatively high atomic mass. These properties are crucial for the compound's application in various fields, including medicinal chemistry and material science. Although the specific properties of this compound are not discussed in the provided papers, the general trends observed in related compounds can provide a basis for predicting its behavior.

科学的研究の応用

Intermediates in Pharmaceutical Synthesis

4-Bromo-7-nitroquinoline derivatives serve as key intermediates in the synthesis of potent inhibitors targeting various biological pathways. For example, they are utilized in the development of PI3K/mTOR inhibitors, highlighting their significance in creating molecules with potential therapeutic applications (Lei et al., 2015). Additionally, these compounds are instrumental in synthesizing 2-aryl-6-methyl-5-nitroquinoline derivatives, which are considered as potential prodrug systems for reductive activation (Couch et al., 2008).

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer activities. For instance, certain quinoline compounds have shown promising antiproliferative activity against cancer cell lines, underscoring their potential in anticancer drug development (Köprülü et al., 2018). These findings suggest the importance of this compound derivatives in exploring new therapeutic avenues for cancer treatment.

Mutagenesis and Carcinogenesis Studies

4-Nitroquinoline derivatives, closely related to this compound, are extensively used to study mutagenesis and carcinogenesis. They have been employed as mutagens in genetic screens and are pivotal in researching DNA damage and repair mechanisms. The characterization of the mutagenic spectrum of 4-Nitroquinoline 1-Oxide in model organisms like Aspergillus nidulans provides invaluable insights into its mutagenic potential, thereby contributing to our understanding of carcinogenesis processes (Downes et al., 2014).

Safety and Hazards

将来の方向性

Quinoline and its derivatives, such as 4-Bromo-7-nitroquinoline, have potential for industrial and medicinal applications . Future research may focus on the synthesis of functionalized quinoline derivatives and hybrids, which are of interest in synthesizing drug candidates with dual modes of action . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could also be explored to assess the drug-likeness of the quinoline-hybrids .

特性

IUPAC Name |

4-bromo-7-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOHOYWWIXLLDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583003 |

Source

|

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933486-43-2 |

Source

|

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)